Propan-2-yl 3-[(carbamothioylamino)imino]butanoate
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Overview
Description
Propan-2-yl 3-[(carbamothioylamino)imino]butanoate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamothioylamino group and an imino group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-[(carbamothioylamino)imino]butanoate typically involves the reaction of isopropyl alcohol with a suitable butanoate derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-[(carbamothioylamino)imino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, pressures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Propan-2-yl 3-[(carbamothioylamino)imino]butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-[(carbamothioylamino)imino]butanoate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propan-2-yl 3-[(carbamothioylamino)imino]butanoate include:
- Propan-2-yl 3-[(3,4-dimethoxyphenyl)carbamothioylamino]propanoate
- 1-(2-carboxypropan-2-ylamino)-3-(1-naphthyloxy)propan-2-ol
- 1-(2-carbamoylpropan-2-ylamino)-3-(1-naphthyloxy)propan-2-ol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
propan-2-yl (3E)-3-(carbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C8H15N3O2S/c1-5(2)13-7(12)4-6(3)10-11-8(9)14/h5H,4H2,1-3H3,(H3,9,11,14)/b10-6+ |
InChI Key |
HANGULZXJKURHJ-UXBLZVDNSA-N |
Isomeric SMILES |
CC(C)OC(=O)C/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC(C)OC(=O)CC(=NNC(=S)N)C |
Origin of Product |
United States |
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